N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S3/c1-2-13-18-19-15(26-13)17-12(21)6-3-7-20-14(22)11(25-16(20)24)9-10-5-4-8-23-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPFOLZLCOEFF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl-Substituted Thioacylhydrazides
Ethyl-substituted thioacylhydrazides are generated by reacting ethylcarbazate with thiocyanate derivatives under acidic conditions. For example, ethyl hydrazinecarboxylate reacts with ammonium thiocyanate in concentrated sulfuric acid to form 5-ethyl-1,3,4-thiadiazol-2-amine (1a) through intramolecular cyclodehydration. The reaction proceeds via intermediate formation of a thiosemicarbazide, which undergoes cyclization upon dehydration (Scheme 1).
Scheme 1 : Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine
- Ethyl hydrazinecarboxylate + NH$$_4$$SCN → Thiosemicarbazide intermediate
- H$$2$$SO$$4$$-mediated cyclization → 5-Ethyl-1,3,4-thiadiazol-2-amine
Characterization by $$ ^1H $$-NMR reveals a singlet at δ 2.45 ppm for the ethyl group’s methyl protons and a broad peak at δ 5.80 ppm for the amine protons. Yields typically range from 65–75% under optimized conditions (reflux in H$$2$$SO$$4$$, 4–6 h).
Construction of the Thiazolidinone Moiety
The thiazolidinone fragment, 5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl, is synthesized via a Knoevenagel condensation followed by thiazolidinone ring closure.
Knoevenagel Condensation for Furan Methylidene Formation
Furan-2-carbaldehyde undergoes condensation with 4-oxothiazolidine-2-thione in the presence of piperidine as a base catalyst to form the (E)-configured α,β-unsaturated ketone (Scheme 2). The reaction is conducted in ethanol under reflux (78°C, 8–12 h), achieving yields of 80–85%. The E-geometry is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$) between the furyl methylidene protons.
Scheme 2 : Synthesis of 5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine
- Furan-2-carbaldehyde + 4-oxothiazolidine-2-thione → Knoevenagel adduct
- Piperidine-catalyzed condensation → (E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine
Coupling of Heterocyclic Units via Butanamide Spacer
The final step involves conjugating the 1,3,4-thiadiazol-2-amine with the thiazolidinone derivative through a butanamide linker.
Activation of the Thiazolidinone Carboxylic Acid
The thiazolidinone intermediate is functionalized with a butanoic acid side chain via alkylation. 4-Bromobutanoyl chloride reacts with the thiazolidinone’s nitrogen atom in dichloromethane using triethylamine as a base, yielding 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl chloride.
Amide Bond Formation
The activated acyl chloride is coupled with 5-ethyl-1,3,4-thiadiazol-2-amine using N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in 60–70% yield after recrystallization from ethanol.
Table 1 : Optimization of Amide Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | THF | 0–5 | 68 |
| Pyridine | DCM | 25 | 42 |
| DMAP | Acetone | 40 | 55 |
Spectroscopic Characterization and Validation
The final product is characterized by FT-IR, $$ ^1H $$-NMR, and LC-MS:
- FT-IR : Peaks at 1685 cm$$^{-1}$$ (C=O stretch), 1590 cm$$^{-1}$$ (C=N stretch), and 1240 cm$$^{-1}$$ (C-S stretch).
- $$ ^1H $$-NMR : δ 7.85 ppm (s, 1H, furyl H-3), δ 6.65–6.80 ppm (m, 2H, furyl H-4 and H-5), δ 3.45 ppm (t, 2H, butanamide CH$$_2$$).
- LC-MS : [M+H]$$^+$$ at m/z 478.2 (calculated 478.1).
Comparative Analysis of Synthetic Routes
The scalability of this route is enhanced by avoiding hazardous reagents (e.g., carbon monoxide) and employing one-pot methodologies for heterocycle formation. Alternative approaches, such as microwave-assisted cyclization or enzymatic amidation, remain unexplored but could improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or thiazolidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, N-(5-ethylthiadiazolyl) derivatives have shown effectiveness against various bacterial strains, making them promising candidates for developing new antibiotics .
Antitumor Activity
Studies have reported that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[...]-butanamide demonstrate notable antitumor effects. In vitro assays revealed that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Research has identified anti-inflammatory activities associated with thiadiazole derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, suggesting potential use in treating inflammatory diseases .
Agrochemical Applications
The compound's structure suggests potential applications in agrochemicals as fungicides or herbicides. Thiadiazole derivatives are known for their ability to inhibit plant pathogens. Field studies have demonstrated that these compounds can effectively control fungal infections in crops .
Case Studies
-
Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives found that N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . -
Antitumor Research
An investigation into the antitumor activity of related thiadiazole compounds showed that several exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong cytotoxic effects .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone Core
The target compound’s thiazolidinone moiety is modified at position 5 with a furan-2-ylmethylidene group. Key analogs and their substituents include:
Key Observations :
- Replacing the 5-ethyl-1,3,4-thiadiazole with morpholine (as in ) increases hydrophilicity but reduces metabolic stability due to morpholine’s susceptibility to oxidation.
- The 4-ethoxyphenyl analog retains the furan-thiazolidinone system but shows reduced steric hindrance compared to the thiadiazole group in the target compound.
Comparisons with Analog Syntheses :
Physicochemical and Pharmacokinetic Properties
Implications :
- The furan-thiadiazole combination in the target compound balances lipophilicity (LogP = 3.2) and polarity, favoring membrane permeability.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.6 g/mol. The structure includes a thiadiazole ring, thiazolidine moiety, and various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance antibacterial activity against various pathogens. The compound's activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been documented.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | Candida albicans | 24 μg/mL |
The above table summarizes the MIC values for various thiadiazole derivatives, indicating their potency against different microbial strains.
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
Case Study: Anticancer Efficacy
A study evaluated the compound's cytotoxicity against MCF-7 cells using an MTT assay. The results indicated an IC50 value comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that this compound may serve as a potential lead in anticancer drug development.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(5-Ethyl...) | MCF-7 | 8.35 |
| N-(5-Ethyl...) | HepG2 | 9.10 |
| 5-FU | MCF-7 | 7.56 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar to other thiadiazole derivatives, it may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in tumor cells.
- Antioxidant Properties : The furan moiety may contribute to antioxidant activities, which can protect normal cells from oxidative stress during treatment.
Q & A
Q. What synthetic methodologies are most effective for constructing the thiazolidinone and thiadiazole moieties in this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions. For the thiadiazole core, cyclization of thiosemicarbazides with ethyl groups under reflux conditions (e.g., using phosphorus oxychloride as a catalyst) is common . The thiazolidinone ring is formed via Knoevenagel condensation between 4-oxo-thiazolidin-2-thione and furan-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol at 60°C) . Key steps include:
- Thiadiazole formation : Optimized at 80–100°C with anhydrous solvents.
- Thiazolidinone coupling : Requires strict stoichiometric control to avoid byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the ethyl-thiadiazole (δ 1.3–1.5 ppm for CH3, δ 3.0–3.2 ppm for CH2) and the furyl-methylene group (δ 6.5–7.5 ppm for aromatic protons) .
- IR : Key peaks include C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 460–470 for [M+H]+) and fragmentation patterns confirm the backbone .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .
- Kinetic Assays : Perform enzyme inhibition assays (IC50 determination) with varying substrate concentrations. For example:
| Enzyme | Substrate | IC50 (µM) | Reference |
|---|---|---|---|
| COX-2 | Arachidonic acid | 12.3 ± 1.2 | |
| DHFR | Dihydrofolate | 8.9 ± 0.9 |
- Structural Analysis : Co-crystallization with target enzymes (X-ray crystallography) or mutagenesis studies to validate binding sites .
Q. How can conflicting data on the compound’s antimicrobial activity across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .
- Solubility Adjustments : Address poor aqueous solubility (common for thiadiazoles) using DMSO/water co-solvents (<2% DMSO to avoid cytotoxicity) .
- Control Comparisons : Benchmark against known antimicrobials (e.g., ciprofloxacin) to contextualize activity .
Methodological Challenges
Q. What strategies optimize reaction yields during thiazolidinone ring formation?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to accelerate Knoevenagel condensation (yield increases from 45% to 72%) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction dialysis to remove residues .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (70–90°C), time (6–12 hr), and molar ratios (1:1.2 thione:aldehyde) .
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings, especially for the thiadiazole and thiazolidinone regions .
- Isotopic Labeling : Introduce 13C labels at critical positions (e.g., C=O or C=S) to confirm assignments .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., thiophene-substituted derivatives in ).
Structural-Activity Relationship (SAR) Studies
Q. How does the ethyl group on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?
- Methodological Answer :
- Synthetic Modifications : Replace the ethyl group with methyl (using methyl hydrazine) or phenyl (via Suzuki coupling) .
- Bioactivity Testing : Compare MIC values:
| Substituent | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| Ethyl | 16 µg/mL | 32 µg/mL |
| Methyl | 32 µg/mL | 64 µg/mL |
| Phenyl | >128 µg/mL | >128 µg/mL |
| (Data from ) |
- Computational Analysis : LogP calculations show ethyl improves lipophilicity (LogP = 2.8) vs. phenyl (LogP = 3.5), balancing solubility and membrane penetration .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others do not?
- Methodological Answer :
- Assay Variability : Use standardized LPS-induced TNF-α suppression models in RAW 264.7 cells .
- Dose-Response Curves : Ensure testing across a wide range (0.1–100 µM) to capture low-potency effects.
- Metabolic Stability : Check for rapid degradation in cell media (e.g., via LC-MS stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
